molecular formula C8H11N3O B14057224 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol CAS No. 944901-62-6

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol

Cat. No.: B14057224
CAS No.: 944901-62-6
M. Wt: 165.19 g/mol
InChI Key: UBPNJDMYVQJGKB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. One common method involves the condensation of pyridine-2-carboxaldehyde with guanidine to form the pyrido[4,3-D]pyrimidine core, followed by reduction and functionalization to introduce the methanol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

944901-62-6

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol

InChI

InChI=1S/C8H11N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4,9,12H,1-3,5H2

InChI Key

UBPNJDMYVQJGKB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)CO

Origin of Product

United States

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